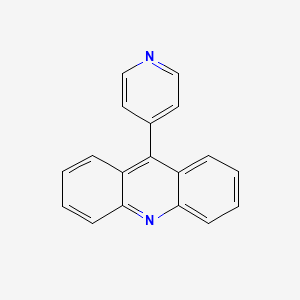
Ethyl 3-(anthracen-9-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(anthracen-9-yl)propanoate is an organic compound with the molecular formula C19H18O2 It is an ester derived from anthracene, a polycyclic aromatic hydrocarbon, and propanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(anthracen-9-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 9-anthraldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the Knoevenagel condensation of 9-anthraldehyde with ethyl cyanoacetate, followed by reduction and esterification steps . This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(anthracen-9-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 9-anthracenepropanoic acid or 9-anthracenyl ketone.
Reduction: Formation of 3-(anthracen-9-yl)propan-1-ol or 3-(anthracen-9-yl)propanal.
Substitution: Formation of nitroanthracene or haloanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(anthracen-9-yl)propanoate has several applications in scientific research:
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development and as a probe for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific structural and optical properties.
Wirkmechanismus
The mechanism of action of ethyl 3-(anthracen-9-yl)propanoate is primarily related to its ability to interact with various molecular targets through its aromatic and ester functional groups. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the behavior of biological systems and provide insights into molecular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(9-anthryl)propanoate: A closely related compound with similar structural and chemical properties.
9-Anthraldehyde oxime: Another derivative of anthracene with distinct functional groups and applications.
Ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate: A compound with additional functional groups that confer unique reactivity and properties.
Uniqueness
Ethyl 3-(anthracen-9-yl)propanoate is unique due to its combination of an anthracene moiety and an ester functional group. This combination imparts specific chemical reactivity and optical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological systems further enhances its versatility and utility in scientific studies.
Eigenschaften
Molekularformel |
C19H18O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
ethyl 3-anthracen-9-ylpropanoate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |
InChI-Schlüssel |
VZVCKDRAXQXTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
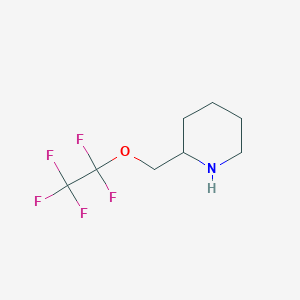
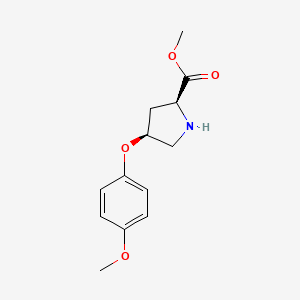
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
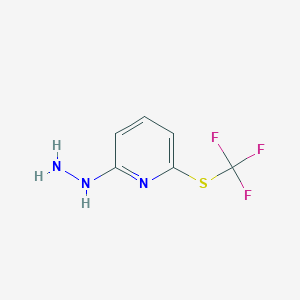
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
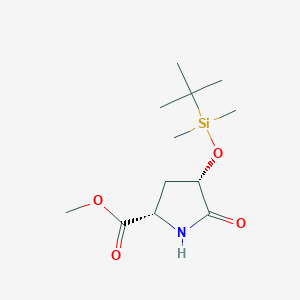
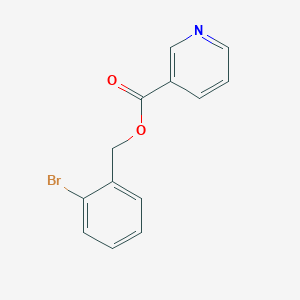


![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
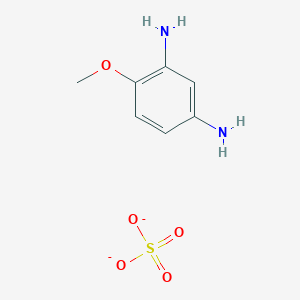
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
